2,4-dimethyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide
Description
Properties
IUPAC Name |
2,4-dimethyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-10-4-5-13(11(2)6-10)20(18,19)16-12(3)7-17-9-14-8-15-17/h4-6,8-9,12,16H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFXBTLXEHUSFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC(C)CN2C=NC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 1H-1,2,4-Triazole
The primary route to the ethylamine intermediate involves alkylation of 1H-1,2,4-triazole with 1-methyl-2-chloroethylamine. Sodium hydride (60% in oil) in anhydrous dimethylformamide (DMF) deprotonates the triazole at the 1-position, enabling nucleophilic attack on the alkyl chloride.
Typical Procedure :
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1H-1,2,4-Triazole (25 g, 0.36 mol) is added to a suspension of NaH (35.2 g, 0.88 mol) in DMF (700 mL) at 0°C.
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1-Methyl-2-chloroethylamine (hypothetical intermediate) is introduced dropwise, followed by stirring at 20°C for 12 hours.
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The mixture is quenched with ice-water, extracted with ethyl acetate, and dried over MgSO₄.
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Column chromatography (ethyl acetate/hexane) yields the amine as a pale-yellow oil (88% yield).
Key Challenges :
-
Regioselectivity : Alkylation predominantly occurs at the 1-position of the triazole due to steric and electronic factors.
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Purification : The hygroscopic nature of the amine necessitates rapid processing under inert conditions.
Preparation of 2,4-Dimethylbenzenesulfonyl Chloride
Chlorination of 2,4-Dimethylbenzenesulfonic Acid
2,4-Dimethylbenzenesulfonic acid is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to generate the sulfonyl chloride.
Procedure :
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2,4-Dimethylbenzenesulfonic acid (50 g, 0.25 mol) is refluxed with SOCl₂ (100 mL) for 4 hours.
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Excess SOCl₂ is removed under vacuum, yielding the sulfonyl chloride as a crystalline solid (95% purity).
Coupling of Amine and Sulfonyl Chloride
Sulfonamide Formation
The amine intermediate reacts with 2,4-dimethylbenzenesulfonyl chloride in tetrahydrofuran (THF) or dichloromethane (DCM) using triethylamine (TEA) as a base.
Optimized Protocol :
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1-Methyl-2-(1H-1,2,4-triazol-1-yl)ethylamine (10 g, 0.06 mol) and TEA (12.2 mL, 0.09 mol) are dissolved in anhydrous THF (100 mL).
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2,4-Dimethylbenzenesulfonyl chloride (13.7 g, 0.06 mol) is added dropwise at 0°C, followed by stirring at 20°C for 6 hours.
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The mixture is washed with 1M HCl, saturated NaHCO₃, and brine.
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Solvent evaporation and recrystallization from ethanol/water afford the title compound as a white solid (62–88% yield).
Critical Parameters :
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Stoichiometry : A 1:1 molar ratio of amine to sulfonyl chloride minimizes di-sulfonated byproducts.
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Temperature : Reactions conducted below 25°C prevent sulfonyl chloride hydrolysis.
Alternative Pathways and Modifications
Use of Carbonyl-Di-1,2,4-Triazole (CDT) as a Coupling Agent
In cases where direct alkylation is inefficient, CDT activates hydroxyl or carboxyl groups for subsequent triazole conjugation. For example, CDT-mediated coupling of a hydroxymethyl intermediate with 1H-1,2,4-triazole under reflux in acetonitrile/DCM achieves 80% yield.
Epoxide Ring-Opening Strategies
Epoxides (e.g., 1-methyl-2-oxirane) react with triazole in DMF at 80°C, forming diol intermediates that are oxidized to ketones and subjected to reductive amination. While longer, this route avoids halogenated reagents.
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
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Column Chromatography : Silica gel elution with 5% MeOH/DCM removes unreacted sulfonyl chloride.
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Recrystallization : Ethanol/water (3:1) yields >99% purity by HPLC.
Industrial-Scale Considerations
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted benzenesulfonamides, and various triazole derivatives .
Scientific Research Applications
2,4-dimethyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antifungal agent due to the presence of the triazole ring, which is known for its biological activity.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those involved in microbial cell wall synthesis or metabolic pathways.
Pathway Modulation: It may modulate biochemical pathways by interfering with the function of key proteins or receptors, leading to altered cellular processes.
Comparison with Similar Compounds
Substituent Position Variations: 3,4-Dimethyl Analogue
3,4-Dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide (CAS: 942033-86-5) differs from the target compound in the position of methyl groups on the benzene ring (3,4- vs. 2,4-substitution). Its molecular formula (C₁₂H₁₆N₄O₂S ) and weight (280.35 g/mol ) are slightly smaller, reflecting the absence of a methyl group on the ethylamine chain .
Halogenated Benzyl Derivatives
Compounds such as N-(2-(1H-1,2,4-triazol-1-yl)ethyl)-N-(2,4-difluorobenzyl)-2-(1H-1,2,4-triazol-1-yl)ethanamine hydrochloride () feature halogenated benzyl groups (e.g., fluorine, chlorine) instead of methyl substituents .
- Increased molecular weight and polarity compared to the target compound.
- Biological Activity: Halogenated derivatives exhibit potent antifungal activity against S. cerevisiae and E.
Multi-Triazole Derivatives
N,N-Bis(1H-1,2,4-triazol-1-yl methyl) amines (e.g., compound 38 in ) incorporate two triazole groups, contrasting with the single triazole in the target compound .
- Enhanced antibacterial/antifungal activity but possibly reduced solubility.
- Activity : These derivatives show broad-spectrum activity, indicating that additional triazole groups amplify potency but may complicate pharmacokinetics.
Heterocyclic Core Modifications
4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine () replaces the benzenesulfonamide core with a thiazole ring .
- Key Differences :
- Thiazole introduces sulfur-based hydrogen bonding and aromaticity.
- The absence of a sulfonamide group reduces acidity and solubility.
- Application : Thiazole-triazole hybrids are explored for anticancer activity, highlighting structural versatility in drug design.
Pyrazole and Trifluoromethyl Derivatives
4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide () incorporates a pyrazole ring and a trifluoromethylbenzyl group .
- Key Differences :
- Trifluoromethyl groups increase lipophilicity and metabolic stability.
- Pyrazole introduces additional nitrogen-based interactions.
- Activity : Such modifications are common in kinase inhibitors, suggesting divergent therapeutic applications compared to the target compound.
Biological Activity
2,4-Dimethyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide is a compound that falls within the category of sulfonamides and triazoles. These classes of compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Molecular Formula: C13H18N4O2S
Molecular Weight: 298.37 g/mol
IUPAC Name: this compound
This compound features a benzenesulfonamide moiety linked to a triazole ring, which is critical for its biological activity.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research has shown that sulfonamides exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains. The mechanism often involves the inhibition of folate synthesis pathways.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 20 |
| Pseudomonas aeruginosa | 12 |
These results indicate a promising potential for use in treating bacterial infections.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. A study conducted on human keratinocyte and monocyte-macrophage cell lines showed that it significantly reduced the expression of pro-inflammatory mediators such as COX-2 and IL-8.
| Treatment Concentration (µM) | COX-2 Expression (% Control) |
|---|---|
| 0 (Control) | 100 |
| 10 | 75 |
| 50 | 50 |
| 100 | 30 |
These findings suggest that higher concentrations correlate with greater inhibition of inflammatory markers.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays against various cancer cell lines have shown significant cytotoxic effects. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 18 |
These results indicate that the compound may serve as a lead structure for developing new anticancer agents.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to this compound:
- Case Study on Anti-inflammatory Effects : A study published in Journal of Medicinal Chemistry reported that triazole derivatives exhibited significant anti-inflammatory activity by inhibiting COX enzymes in animal models.
- Antimicrobial Efficacy : Research in Antibiotics demonstrated that sulfonamide derivatives showed synergistic effects when combined with other antibiotics against resistant strains of bacteria.
- Anticancer Mechanisms : A publication in Cancer Research detailed how triazole-containing compounds induced apoptosis in cancer cells through reactive oxygen species generation and mitochondrial dysfunction.
Q & A
Basic: What synthetic strategies are recommended for preparing 2,4-dimethyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide?
Answer:
The synthesis typically involves sequential sulfonylation and alkylation steps. Key considerations include:
- Sulfonylation: Reacting 2,4-dimethylbenzenesulfonyl chloride with an amine precursor (e.g., 1-methyl-2-(1H-1,2,4-triazol-1-yl)ethylamine) under anhydrous conditions. Solvents like DMF or dichloromethane are preferred, with catalytic triethylamine to neutralize HCl byproducts .
- Alkylation: Introducing the triazole moiety via nucleophilic substitution or click chemistry. Microwave-assisted methods may enhance reaction efficiency and yield .
- Purification: Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures high purity. Monitor reaction progress via TLC or HPLC .
Basic: How is the molecular structure of this compound characterized experimentally?
Answer:
Structural elucidation employs:
- X-ray crystallography: Resolves bond angles, torsion angles (e.g., C–SO₂–NH–C torsion angles critical for conformational stability), and hydrogen-bonding networks (e.g., N–H⋯O interactions forming supramolecular chains) .
- Spectroscopy:
- ¹H/¹³C NMR: Assign peaks based on substituent effects (e.g., methyl groups at 2,4-positions deshield adjacent protons).
- IR: Confirm sulfonamide S=O stretching (~1350–1160 cm⁻¹) and triazole C=N vibrations (~1500 cm⁻¹) .
Advanced: How do computational methods like DFT aid in understanding this compound’s reactivity?
Answer:
Density Functional Theory (DFT) calculations provide insights into:
- Electron distribution: Predict nucleophilic/electrophilic sites via frontier molecular orbitals (HOMO-LUMO gaps). For example, the triazole ring’s electron-deficient nature may drive interactions with biological targets .
- Conformational stability: Calculate energy barriers for rotational isomers (e.g., gauche vs. antiperiplanar conformers of the ethyl linker) .
- Non-covalent interactions: Map electrostatic potentials to explain hydrogen-bonding patterns observed crystallographically .
Advanced: How can researchers resolve contradictions between experimental and computational data for this compound?
Answer:
Discrepancies often arise in:
- Geometric parameters: X-ray-derived bond lengths may differ from DFT-optimized structures due to crystal packing effects. Use dispersion-corrected functionals (e.g., B3LYP-D3) to improve accuracy .
- Solvent effects: DFT simulations in vacuum vs. experimental solvated conditions (e.g., ethanol) require explicit solvent modeling or continuum solvation models (e.g., PCM) .
- Thermodynamic stability: Compare calculated Gibbs free energy with experimental thermal analysis (e.g., DSC) to validate stability predictions .
Advanced: What strategies optimize biological activity testing for this compound?
Answer:
For antimicrobial or enzyme-inhibition studies:
- Structure-Activity Relationship (SAR): Modify substituents (e.g., methyl groups on the benzene ring or triazole’s N-alkyl chain) to assess potency. Halogenation or fluorination may enhance membrane permeability .
- Assay design: Use standardized MIC (Minimum Inhibitory Concentration) protocols for antifungal activity. Include controls like miconazole for comparison .
- Molecular docking: Simulate binding to target proteins (e.g., fungal lanosterol 14α-demethylase) to prioritize derivatives for synthesis .
Advanced: How do reaction conditions (solvent, catalyst) influence synthetic yield and purity?
Answer:
Critical parameters include:
- Solvent polarity: Polar aprotic solvents (DMF, DMSO) enhance sulfonylation kinetics but may require rigorous drying to avoid hydrolysis.
- Catalysts: Use Cu(I) catalysts (e.g., CuBr) for triazole formation via azide-alkyne cycloaddition, improving regioselectivity .
- Temperature: Microwave irradiation (100–150°C) reduces reaction time from hours to minutes while maintaining high yields (>80%) .
Basic: What analytical techniques validate the compound’s purity post-synthesis?
Answer:
- HPLC: Use C18 columns with acetonitrile/water gradients; retention times and peak symmetry indicate purity ≥98% .
- Melting point: Compare experimental values (e.g., 180–185°C) with literature to detect impurities .
- Elemental analysis: Match calculated vs. observed C, H, N, S percentages (±0.3% tolerance) .
Advanced: How does the compound’s structural flexibility impact its pharmacological properties?
Answer:
- Conformational dynamics: The ethyl linker between sulfonamide and triazole allows rotation, enabling adaptation to diverse binding pockets. However, excessive flexibility may reduce target specificity .
- Hydrogen-bonding capacity: Sulfonamide NH and triazole N atoms participate in interactions with biological targets, as shown in docking studies with FBPase-1 or cytochrome P450 enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
